

The Thermodynamics of Silver-Cadmium Solid Solutions: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Silver-cadmium*

Cat. No.: *B8523530*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core thermodynamic principles governing **silver-cadmium** (Ag-Cd) solid solutions. A thorough understanding of the thermodynamic properties of this binary alloy system is crucial for a wide range of applications, from materials science to specialized uses in drug development where cadmium-containing compounds are investigated. This document provides a compilation of key thermodynamic data, detailed experimental methodologies for their determination, and visual representations of experimental and theoretical frameworks.

Thermodynamic Data of Ag-Cd Solid Solutions

The thermodynamic behavior of Ag-Cd alloys is characterized by negative deviations from ideal solution behavior, indicating an attractive interaction between silver and cadmium atoms.^[1] This section summarizes the key quantitative data that describes the thermodynamics of the system.

Enthalpy of Mixing

The enthalpy of mixing (ΔH_{mix}) for Ag-Cd alloys is negative, signifying an exothermic mixing process. This is consistent with the tendency for ordering in the solid state. Calorimetric measurements are a primary method for determining these values.^{[2][3]}

Mole Fraction Cd (xCd)	ΔH_{mix} (cal/g-atom) at 304°K	Reference
0.1	-500	[2]
0.2	-950	[2]
0.3	-1300	[2]
0.4	-1550	[2]
0.5	-1650	[2]
0.6	-1550	[2]
0.7	-1300	[2]
0.8	-950	[2]
0.9	-500	[2]

Gibbs Free Energy and Entropy of Mixing

The Gibbs free energy of mixing (ΔG_{mix}) is a fundamental property that determines the spontaneity of alloy formation and phase stability. It is derived from the enthalpy and entropy of mixing (ΔS_{mix}) via the equation: $\Delta G_{\text{mix}} = \Delta H_{\text{mix}} - T\Delta S_{\text{mix}}$.[\[4\]](#)[\[5\]](#) Experimental determination of ΔG_{mix} is often achieved through vapor pressure or electromotive force (EMF) measurements.

The excess Gibbs free energy (ΔG_{xs}) and excess entropy (ΔS_{xs}) provide insights into the deviation from ideal solution behavior. For the **α -silver-cadmium** alloys, these excess thermodynamic quantities have been determined from vapor pressure measurements.[\[6\]](#)

Mole Fraction Cd (xCd)	Excess Free Energy (ΔG_{xs}) at 700°K (cal/g-atom)	Excess Entropy (ΔS_{xs}) (cal/g- atom·K)	Reference
0.05	-200	-0.3	[6]
0.10	-400	-0.6	[6]
0.15	-600	-0.9	[6]
0.20	-780	-1.1	[6]
0.25	-950	-1.3	[6]
0.30	-1100	-1.5	[6]
0.35	-1220	-1.6	[6]

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of Ag-Cd solid solutions relies on several key experimental techniques. These methods provide the data necessary to construct phase diagrams and understand the energetic driving forces within the alloy.

Vapor Pressure Measurement (Isopiestic Method)

This method is used to determine the activity of cadmium in Ag-Cd alloys by equilibrating the alloy with pure cadmium vapor at a known temperature. The vapor pressure of cadmium over the alloy is a direct measure of its chemical potential.[1]

Methodology:

- **Sample Preparation:** A series of Ag-Cd alloys with varying compositions are prepared from high-purity silver and cadmium.
- **Apparatus:** A sealed, evacuated quartz tube containing the alloy sample and a separate reservoir of pure cadmium is used. The tube is placed in a furnace with a controlled temperature gradient.

- Equilibration: The temperature of the cadmium reservoir is controlled to establish a known vapor pressure of cadmium within the tube. The alloy sample is held at a higher temperature.
- Measurement: The system is held at temperature until the alloy reaches equilibrium with the cadmium vapor. The composition of the alloy is then determined, which corresponds to the activity of cadmium at that temperature and pressure.
- Data Analysis: The activity of cadmium (a_{Cd}) is calculated as the ratio of the vapor pressure of cadmium over the alloy to the vapor pressure of pure cadmium at the same temperature. The Gibbs-Duhem equation is then used to calculate the activity of silver. From the activities, the partial and integral Gibbs free energies of mixing are determined.

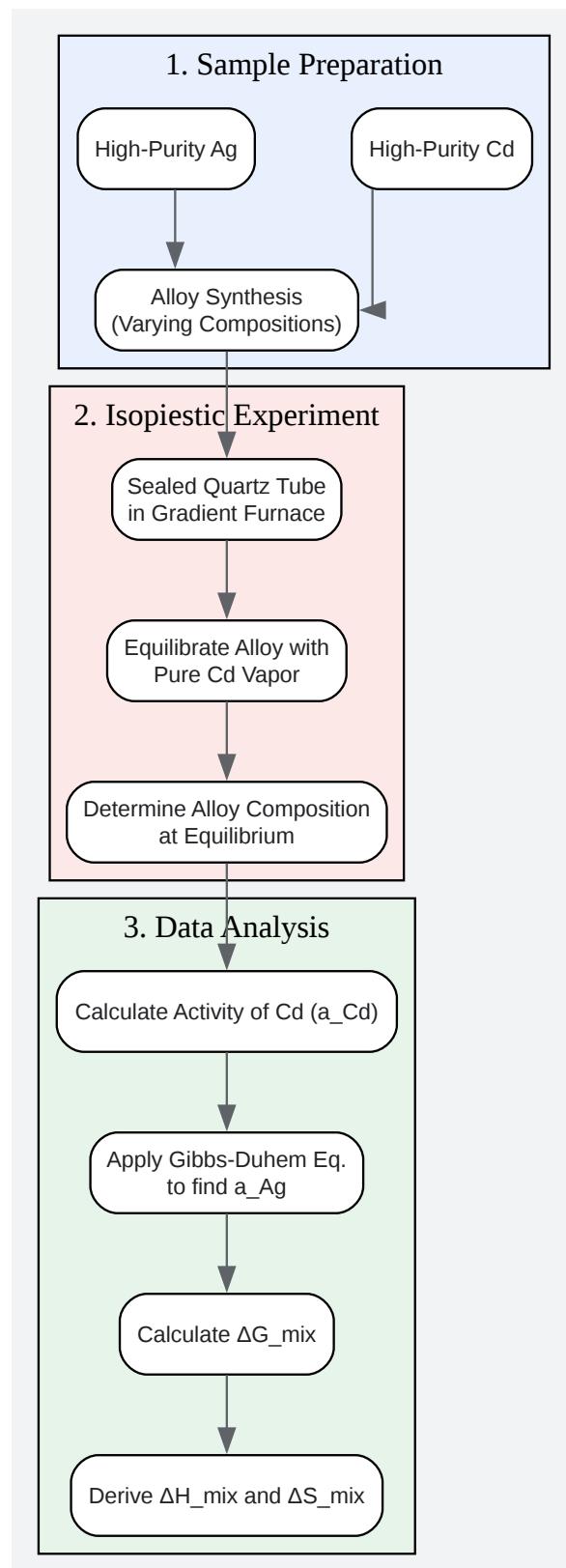
Drop Solution Calorimetry

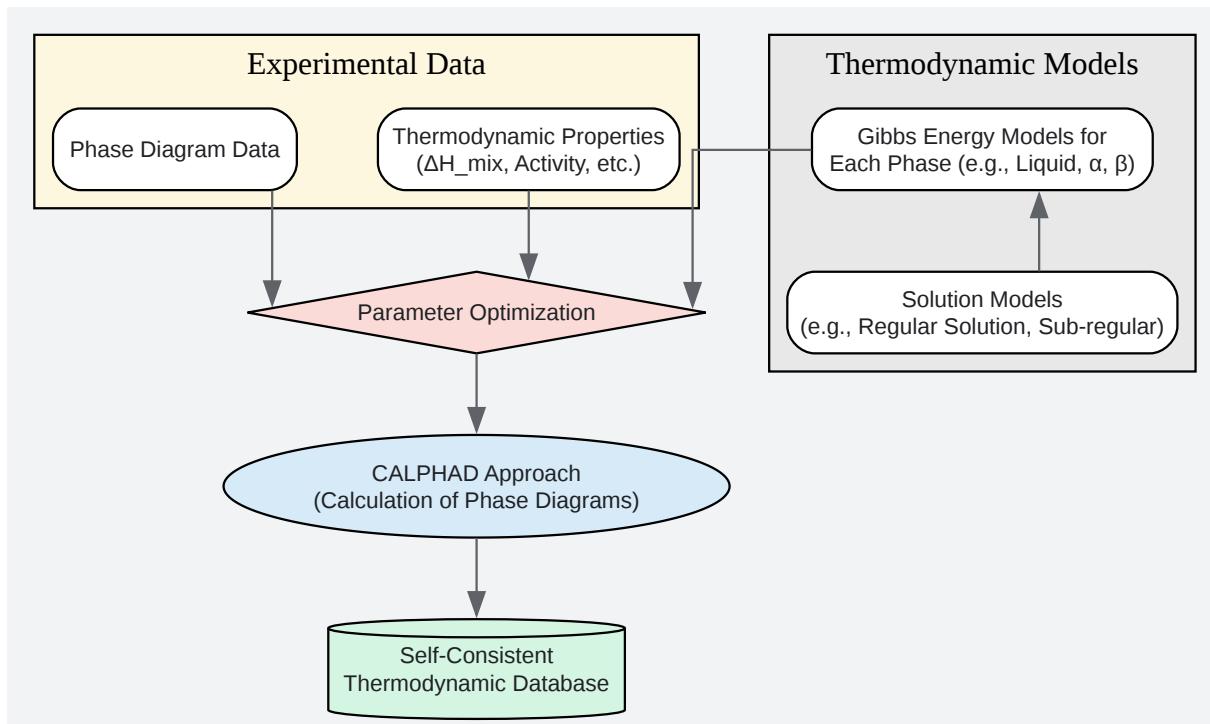
Drop solution calorimetry is a technique used to directly measure the enthalpy of formation of alloys.

Methodology:

- Sample Preparation: Precisely weighed samples of the Ag-Cd alloy are prepared.
- Calorimeter Setup: A high-temperature calorimeter, such as a Calvet-type microcalorimeter, is used.^[3] The calorimeter contains a molten metal solvent (e.g., tin) at a constant high temperature.
- Measurement: The alloy sample, initially at room temperature, is dropped into the molten solvent. The heat effect of the sample heating up and dissolving is measured.
- Reference Measurements: The heat effects of dropping pure silver and pure cadmium into the solvent are also measured separately.
- Data Analysis: The enthalpy of formation of the alloy is calculated by applying Hess's law. The difference between the heat effect of the alloy and the weighted sum of the heat effects of the pure components gives the enthalpy of mixing.

Electromotive Force (EMF) Measurement


The EMF method provides a direct measurement of the partial molar Gibbs free energy of one component in an alloy.^[7] For the Ag-Cd system, a concentration cell can be constructed.


Methodology:

- **Electrochemical Cell Setup:** A concentration cell of the type Cd (pure) | molten salt electrolyte with Cd²⁺ ions | Ag-Cd alloy is assembled. A molten salt mixture, such as LiCl-KCl with added CdCl₂, can serve as the electrolyte.
- **Measurement:** The cell is maintained at a constant, high temperature in an inert atmosphere. The potential difference (EMF) between the pure cadmium electrode and the Ag-Cd alloy electrode is measured using a high-impedance voltmeter.
- **Temperature Dependence:** The EMF is measured over a range of temperatures.
- **Data Analysis:** The partial molar Gibbs free energy of cadmium in the alloy ($\Delta\bar{G}_{\text{Cd}}$) is directly related to the measured EMF (E) by the equation: $\Delta\bar{G}_{\text{Cd}} = -nFE$, where n is the number of electrons transferred (2 for Cd²⁺), and F is the Faraday constant. The temperature dependence of the EMF allows for the calculation of the partial molar entropy and enthalpy of cadmium. The corresponding properties for silver and the integral properties of the alloy are then calculated using the Gibbs-Duhem equation.

Visualizing Methodologies and Concepts

Diagrammatic representations are essential for understanding the workflow of experiments and the relationships between different theoretical models.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Free energy [doitpoms.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]

- 7. Determination of Thermodynamic Properties of Alkaline Earth-liquid Metal Alloys Using the Electromotive Force Technique - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Thermodynamics of Silver-Cadmium Solid Solutions: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8523530#silver-cadmium-solid-solution-thermodynamics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com